molecular formula C8H12N2O2S B13851135 1-(3-aminophenyl)-N-methylmethanesulfonamide

1-(3-aminophenyl)-N-methylmethanesulfonamide

Cat. No.: B13851135
M. Wt: 200.26 g/mol
InChI Key: ARGWQOHRWZXJEX-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-N-methylmethanesulfonamide is an organic compound that features an aminophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction times. The use of automated systems for the addition of reagents and control of reaction conditions would be essential for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as Pd/C under hydrogen atmosphere.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(3-nitrophenyl)-N-methylmethanesulfonamide.

    Reduction: this compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-(3-aminophenyl)-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea
  • **1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea

Uniqueness

1-(3-aminophenyl)-N-methylmethanesulfonamide is unique due to its specific structural features, such as the presence of both an aminophenyl group and a methanesulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

1-(3-aminophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6,9H2,1H3

InChI Key

ARGWQOHRWZXJEX-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC(=CC=C1)N

Origin of Product

United States

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